molecular formula C21H21N3O4 B4258518 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione

6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B4258518
M. Wt: 379.4 g/mol
InChI Key: WANNSBPDRBCKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione, also known as MK-801, is a potent and selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione acts as a non-competitive antagonist of the NMDA receptor by binding to a specific site on the receptor and blocking the flow of ions through the channel. This results in the inhibition of excitatory neurotransmission and the modulation of synaptic plasticity, which are essential processes for learning and memory.
Biochemical and Physiological Effects:
The use of 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of intracellular signaling pathways, the induction of neurotrophic factor expression, and the modulation of gene expression. These effects have been linked to the role of NMDA receptors in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

The use of 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione in scientific research has several advantages, including its high potency and selectivity for the NMDA receptor, its ability to induce long-lasting effects, and its well-established pharmacological profile. However, the use of 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione also has some limitations, such as its potential toxicity and the need for specialized knowledge and equipment for its synthesis and administration.

Future Directions

There are several future directions for the use of 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione in scientific research, including the development of novel therapeutic strategies for neurodegenerative diseases and psychiatric disorders, the investigation of the role of NMDA receptors in synaptic plasticity and learning and memory, and the exploration of the potential of 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione as a tool for studying the pathophysiology of various neurological disorders. Additionally, the development of new and more efficient synthesis methods for 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione could facilitate its wider use in scientific research.
In conclusion, 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione is a potent and selective non-competitive antagonist of the NMDA receptor that has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. Its use has provided important insights into the mechanisms underlying these processes and has opened up new avenues for the development of novel therapeutic strategies. However, the use of 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione also has some limitations, and its potential toxicity and the need for specialized knowledge and equipment for its synthesis and administration should be carefully considered.

Scientific Research Applications

6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes, such as learning and memory, synaptic plasticity, neurodegenerative diseases, and psychiatric disorders. The use of 6-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1,4-dihydro-2,3-quinoxalinedione has provided important insights into the mechanisms underlying these processes and has opened up new avenues for the development of novel therapeutic strategies.

properties

IUPAC Name

6-[4-(2-methylphenoxy)piperidine-1-carbonyl]-1,4-dihydroquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-4-2-3-5-18(13)28-15-8-10-24(11-9-15)21(27)14-6-7-16-17(12-14)23-20(26)19(25)22-16/h2-7,12,15H,8-11H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNSBPDRBCKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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